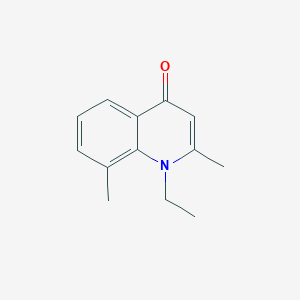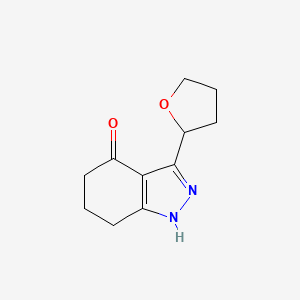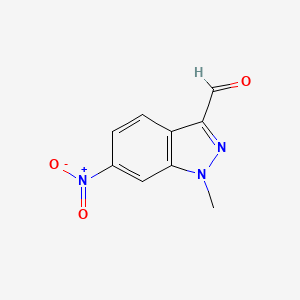
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 1-methylindazole followed by formylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 1-Methyl-6-amino-1H-indazole-3-carbaldehyde.
Oxidation: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly kinase inhibitors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde is not well-documented. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-indazole-3-carbaldehyde: Lacks the methyl group, which can affect its biological activity and reactivity.
1-Methyl-6-amino-1H-indazole-3-carbaldehyde: Formed by the reduction of the nitro group, has different chemical properties and biological activities.
Uniqueness
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups, which allow for a wide range of chemical modifications and potential biological activities. The combination of these groups makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-methyl-6-nitroindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O3/c1-11-9-4-6(12(14)15)2-3-7(9)8(5-13)10-11/h2-5H,1H3 |
InChI Key |
MVLPTQOZCJKCCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


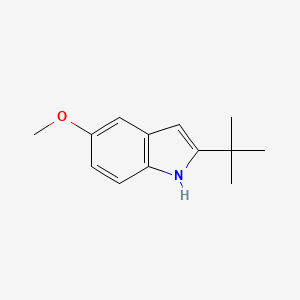


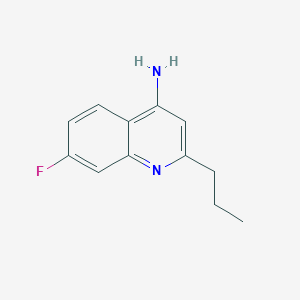

![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)
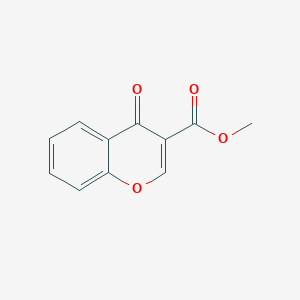
![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)

![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)
![(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11899525.png)
